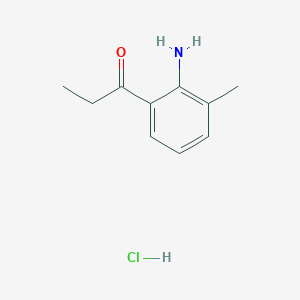
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride is a synthetic compound that belongs to the class of cathinones Cathinones are a group of compounds structurally related to amphetamines and are known for their stimulant properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-3-methylbenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.
Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, including its use as a stimulant or in the treatment of certain medical conditions.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and psychoactive effects .
相似化合物的比较
Similar Compounds
- 2-(Methylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride
- N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)propan-1-one;hydrochloride
- N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one;hydrochloride
Uniqueness
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its methyl group at the 3-position of the phenyl ring and the amino group at the 2-position contribute to its unique interaction with biological targets and its overall chemical reactivity .
属性
CAS 编号 |
90829-52-0 |
|---|---|
分子式 |
C10H14ClNO |
分子量 |
199.68 g/mol |
IUPAC 名称 |
1-(2-amino-3-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-3-9(12)8-6-4-5-7(2)10(8)11;/h4-6H,3,11H2,1-2H3;1H |
InChI 键 |
ZOEWWSQFGPBOKU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC=CC(=C1N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)

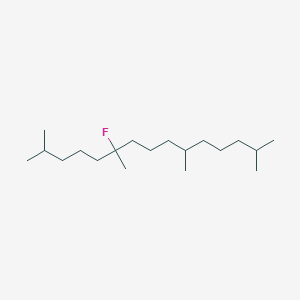
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)

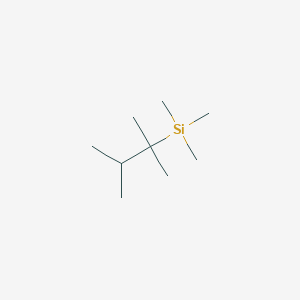
![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)
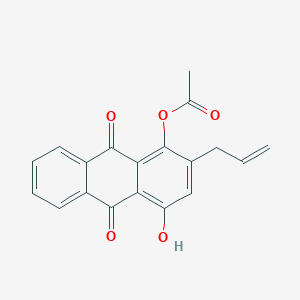


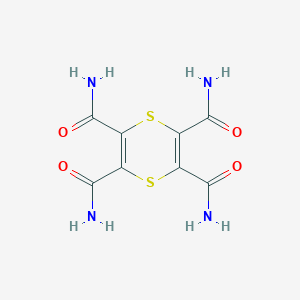
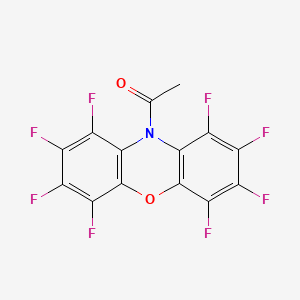

![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
